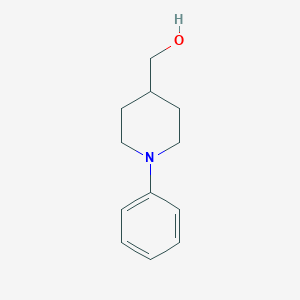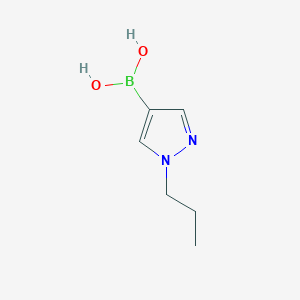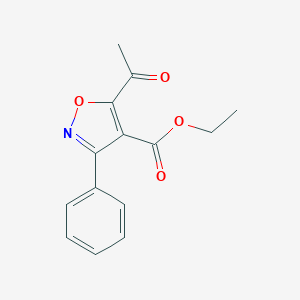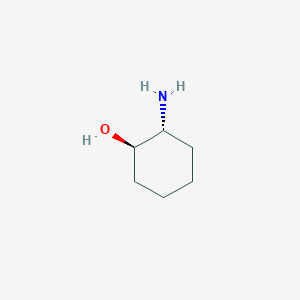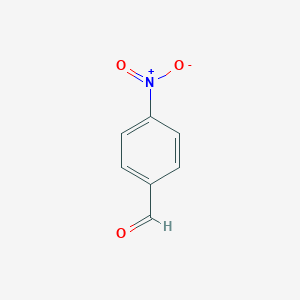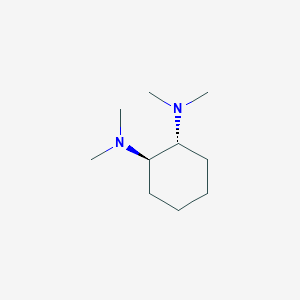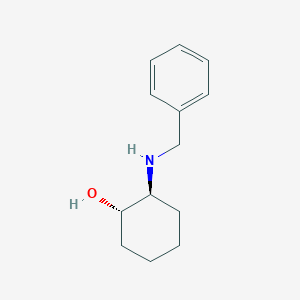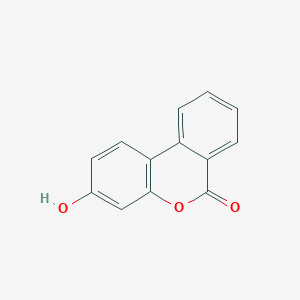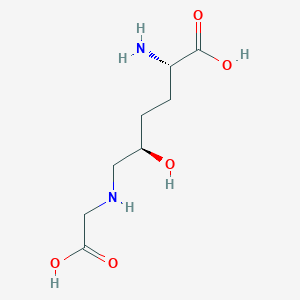
2-(Benzyloxy)naphthalen-1-ylboronic acid
Übersicht
Beschreibung
2-(Benzyloxy)naphthalen-1-ylboronic acid is a compound that is related to the naphthalene family, which is known for its two fused benzene rings. The compound of interest is not directly discussed in the provided papers, but it shares structural similarities with the naphthalene derivatives mentioned in the research. These derivatives are important in various chemical reactions and have been studied for their potential applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex and often requires specific conditions and catalysts. For example, the Rh(III)-catalyzed cascade reactions of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds lead to the formation of highly functionalized naphthalenones . Another method involves the benzannulation of enamines with alkynes, mediated by hypervalent iodine(III), to synthesize polysubstituted naphthalene derivatives . These methods highlight the versatility and creativity in synthesizing naphthalene-based compounds, which could potentially be applied to the synthesis of 2-(Benzyloxy)naphthalen-1-ylboronic acid.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial for their reactivity and properties. For instance, the triorganotin(IV) esters of 2-{[N-(2-oxo-2H-naphthalene-1-yliden)hydrazo]}benzoic acid exhibit monomeric forms in solution and have a trigonal bipyramidal coordination geometry of tin in the solid state . Understanding the molecular structure is essential for predicting the behavior of these compounds in various chemical environments.
Chemical Reactions Analysis
Naphthalene derivatives participate in a variety of chemical reactions. The cascade reactions mentioned earlier result in naphthalenone derivatives that can be further functionalized into various naphthalene derivatives . The benzannulation process is another example of a chemical reaction leading to the synthesis of naphthalene derivatives with a broad substrate scope and good functional group tolerance . These reactions are indicative of the reactivity patterns that might be expected for 2-(Benzyloxy)naphthalen-1-ylboronic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be influenced by their substituents. For instance, 2-substituted-1-naphthols have been shown to be potent inhibitors of 5-lipoxygenase, with the structure of the substituent affecting the compound's activity . The dual fluorescence modes and emissions of 2-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid demonstrate how the physical properties, such as fluorescence, can be modulated by the molecular structure . These studies provide insights into how the properties of 2-(Benzyloxy)naphthalen-1-ylboronic acid might be characterized and utilized.
Wissenschaftliche Forschungsanwendungen
- Synthesis of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : 2-(Benzyloxy)naphthalen-1-ylboronic acid is used as a reagent for the synthesis of benzyl ethers and esters . It’s emerging as a mild, convenient, and in some cases uniquely effective new reagent for this purpose .
- Method : The active reagent is delivered in situ by N-methylation of 2-benzyloxy naphthalene . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .
- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy naphthalene .
Safety And Hazards
Zukünftige Richtungen
The future directions for “2-(Benzyloxy)naphthalen-1-ylboronic acid” and other boronic acids are promising. Given their various biological activities and relatively simple preparation process , they are expected to be the focus of further studies in medicinal chemistry to develop new promising drugs .
Eigenschaften
IUPAC Name |
(2-phenylmethoxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGFIOKWQKNPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)naphthalen-1-ylboronic acid | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

